molecular formula C25H21F3N4O3 B10832904 Azaindole derivative 2

Azaindole derivative 2

Cat. No.: B10832904
M. Wt: 482.5 g/mol
InChI Key: QERVGYYPIGRNLQ-UHFFFAOYSA-N
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Description

Chemical Background and Structural Significance of Azaindole Scaffolds

Azaindoles are nitrogen-rich heterocyclic compounds characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring. The substitution patterns of nitrogen atoms within the six-membered ring define four positional isomers: 4-, 5-, 6-, and 7-azaindoles (Figure 1). These isomers exhibit distinct electronic properties due to variations in π-electron distribution and lone-pair interactions. For instance, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has a pKa of 4.59, rendering it more acidic than its isomers, such as 5-azaindole (pKa = 8.26) and 6-azaindole (pKa = 7.95). This acidity arises from the stabilization of the conjugate base through delocalization of the negative charge across the pyridine ring.

The azaindole scaffold’s significance lies in its bioisosteric relationship with indole, where the replacement of a carbon atom with nitrogen enhances solubility and modulates binding interactions. For example, azaindoles exhibit lower log P values compared to indoles, reducing hydrophobicity and improving pharmacokinetic profiles. This compound leverages these properties through substitutions at the C-3 position, which optimize hydrogen-bonding capabilities and steric compatibility with target proteins.

Table 1: Comparative Properties of Azaindole Isomers

Isomer pKa log P Aqueous Solubility (log S)
4-azaindole 6.94 1.2 -2.1
5-azaindole 8.26 1.5 -1.8
6-azaindole 7.95 1.4 -1.9
7-azaindole 4.59 0.9 -1.3

Data derived from computational models and experimental measurements.

Historical Development of Azaindole Derivatives in Medicinal Chemistry

The exploration of azaindoles in drug discovery began in the late 20th century, driven by their structural similarity to purine bases. Early studies focused on 7-azaindole due to its ability to mimic adenosine in kinase binding pockets, forming dual hydrogen bonds with hinge-region residues. This property was exploited in the development of kinase inhibitors such as aminopyrazole-based compounds, which showed efficacy in cancer models by disrupting ATP-binding sites.

A pivotal advancement occurred with the introduction of one-pot, three-component synthesis methods, enabling rapid diversification of azaindole derivatives. For instance, Vilches-Herrera et al. demonstrated the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds to yield carbocyclic-fused 7-azaindoles (Figure 2). This method facilitated the production of libraries of derivatives for high-throughput screening, accelerating the identification of lead compounds with antiviral and antitumor activities.

Recent applications include this compound’s role in SARS-CoV-2 therapeutics. Molecular dynamics simulations revealed that derivative ASM-7, a 7-azaindole analog, binds to the S1-RBD-hACE2 interface, destabilizing viral entry mechanisms. Such breakthroughs underscore the scaffold’s adaptability in addressing emergent health crises.

Positional Isomerism and Functional Group Variations in Azaindole Systems

Positional isomerism in azaindoles dictates their chemical reactivity and biological interactions. The electron-deficient nature of the pyridine ring in 7-azaindole facilitates electrophilic substitution at C-3, while N-1 alkylation enhances metabolic stability. For example, 1-propyl-2-azaindole, a structural analog of this compound, exhibits increased lipophilicity (log P = 2.1) compared to its parent scaffold, enabling enhanced blood-brain barrier penetration.

Functional group variations further modulate bioactivity. Halogenation at C-4 of 7-azaindole introduces steric bulk, which can hinder off-target interactions while maintaining affinity for kinase targets. Conversely, the introduction of cyano groups at C-5 enhances hydrogen-bond acceptor strength, critical for inhibiting microtubule polymerization in cancer cells.

Figure 2: Synthetic Pathway for 7-Azaindole Derivatives

  • N-Oxidation : 7-azaindole → N-oxide intermediate (using H₂O₂ in THF).
  • Halogenation : N-oxide → 4-chloro-7-azaindole (using POCl₃).
  • Cyclocondensation : With aldehydes and active methylene compounds → carbocyclic-fused derivatives.

This synthetic flexibility allows precise tuning of azaindole derivatives for target-specific applications, exemplified by this compound’s optimized binding to tubulin and viral spike proteins.

Properties

Molecular Formula

C25H21F3N4O3

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 5-[[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C25H21F3N4O3/c1-14-6-7-19(31-23(33)15-4-3-5-18(8-15)25(26,27)28)10-17(14)12-29-20-9-16-11-21(24(34)35-2)32-22(16)30-13-20/h3-11,13,29H,12H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

QERVGYYPIGRNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=CN=C4C(=C3)C=C(N4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azaindole derivatives typically involves the construction of the pyridine and pyrrole rings followed by their fusion. Another approach involves the use of Suzuki coupling reactions, where halogenated azaindoles are coupled with boronic acids to yield the desired derivatives .

Industrial Production Methods: Industrial production of azaindole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling and Cyclization

The Suzuki-Miyaura reaction is a cornerstone for constructing azaindoles. For example, chloroamino-N-heterocycles undergo coupling with (2-ethoxyvinyl)borolane, followed by acetic acid-catalyzed cyclization to yield 1,3- or 1,3,6-substituted 7-azaindoles . Another approach involves palladium-catalyzed coupling of 2-amino-3-iodopyridine with alkynes, followed by C-N cyclization using 18-crown-6 to afford 2-substituted 7-azaindoles in good yields .

Method Key Steps Yields References
Suzuki-Miyaura + CyclizationCoupling → Acetic acid cyclization75%–80%
Pd-catalyzed coupling + C-N cyclizationAlkyne coupling → Crown-6-mediated cyclization60%–70%

Sonogashira Coupling and C-N Cyclization

Sonogashira reactions are widely used for azaindole synthesis. Site-selective Pd-catalyzed coupling of 3,4-dibromopyridine with alkynes, followed by tandem C-N coupling and cyclization, yields 6-azaindoles . For example, 3,4-dibromopyridine reacts with phenylacetylene and amines to form 6-azaindoles via sequential coupling and cyclization .

Method Key Steps Yields References
Pd-catalyzed Sonogashira + C-N couplingAlkyne coupling → Amination → Cyclization80%–90%

Reductive Alkylation and Sonogashira-Indolization

A one-pot process combines reductive alkylation of o-chloroarylamines with copper-free Sonogashira alkynylation and base-mediated indolization. This method directly provides N-alkylazaindoles and indoles without isolation of intermediates .

Silver-Catalyzed Cyclization

Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines efficiently produces 7-azaindoles or indoles. This method avoids strong acid/base catalysts and requires hydrogen bonding between water and substrates for reactivity .

Methylenation via Microwave Irradiation

A catalyst-free method uses aqueous formaldehyde under microwave irradiation to methylenate N-methyl-7-azaindoles. Optimized conditions (120 °C, 15 min) achieve yields up to 80% .

Reaction Conditions Yield References
MethylenationMicrowave, 120 °C, 50% w/w HCHO72%–80%

Rhodium-Catalyzed Cascade Reactions

Rhodium(III)-catalyzed double C–H activation/cyclization of azaindoles with diazo compounds generates π-conjugated derivatives. This method enables rapid access to complex structures without isolating intermediates .

Research Findings and Efficiency

  • Diverse Substituents : Methods like Suzuki-Miyaura and Sonogashira enable the introduction of aryl, alkyne, and alkyl groups at specific positions (e.g., 2-, 5-, or 7-azaindoles) .

  • Yield Optimization : Microwave-assisted methylenation (80% yield) and silver-catalyzed cyclization (high yields) highlight efficient protocols.

  • Catalyst Flexibility : Pd-based catalysts dominate, but rhodium and silver offer alternatives for specialized transformations .

Comparison with Similar Compounds

Comparison with Similar Azaindole Derivatives

Anti-Tuberculosis Agents

Azaindole derivative 2 outperforms or complements other DprE1 inhibitors in potency and selectivity:

Compound Target/Mechanism IC₅₀ (µM) MIC (µg/mL) Key Features Reference
This compound DprE1 inhibition <0.001 0.05–0.1 Active vs. drug-resistant TB; in vivo efficacy
BTZ043 DprE1 inhibition 0.002 0.06 Synergizes with TMC207; clinical potential
PF-06764427 (4-azaindole) M1 mAChR PAM agonist N/A N/A Targets Alzheimer’s; no TB activity

Key Insight : The 1,4-azaindole scaffold in derivative 2 optimizes DprE1 binding while avoiding off-target effects seen in 7-azaindole-based kinase inhibitors.

Anti-Cancer Agents

This compound’s structural analogs show diverse mechanisms but differ in selectivity and resistance profiles:

Compound Target/Mechanism IC₅₀ (Cell Line) In Vivo Efficacy Key Features Reference
CM01/CM02 (7-azaindole) Tubulin polymerization inhibition ~1 µM (MDR cells) Reduces tumor growth (xenografts) Reversible; anti-angiogenic
Meriolin 3 (7-azaindole) CDK inhibition N/A Inhibits tumor growth (mice) Improved selectivity over parent molecules
Compound 14 (7-azaindole) PI3Kγ inhibition 0.005 N/A H-bonds with Val882; anti-proliferative

Key Insight : While 7-azaindole derivatives dominate kinase targeting (e.g., PI3Kγ, CDKs), 1,4-azaindole derivative 2’s anti-TB specificity highlights isomer-dependent bioactivity.

Antiviral and Antimicrobial Agents

Azaindole derivatives vary widely in viral and microbial targeting:

Compound Target/Mechanism IC₅₀/EC₅₀ (µM) Key Features Reference
VX-787 (7-azaindole) Influenza PB2 cap-binding site 0.002 Blocks viral transcription
JNJ-63623872 (7-azaindole) Influenza polymerase-B2 0.001 Broad-spectrum vs. H1N1/H5N1
6-azaindole 3 HIV-1 attachment inhibitor N/A Blocks CD4+ T-cell binding

Key Insight : The 7-azaindole isomer is critical for antiviral activity due to hydrogen-bond interactions with viral targets (e.g., PB2 cap-binding site).

Selectivity and Structural Insights

  • Selectivity Challenges: Azaindole derivatives like those targeting amyloids show moderate selectivity over Aβ but none over tau, limiting neurological applications.
  • SAR Trends: The azaindole core is essential for potency; substitutions (e.g., 5-amino in Trypanosoma inhibitors) often reduce activity. Reversibility (e.g., CM01/CM02’s tubulin binding) enhances therapeutic controllability. Electron-deficient azaindole units (e.g., derivative 4 in hypochlorite probes) improve detection limits by modulating phenolic acidity.

Table 1: Pharmacokinetic and Efficacy Profiles

Property This compound CM01/CM02 VX-787
logD <2 ~3.5 (estimated) N/A
Aqueous Solubility >100 µM Low Moderate
In Vivo Model Efficacy BALB/c TB model Chicken xenograft Murine influenza
Selectivity High (DprE1) Moderate (tubulin) High (PB2)

Q & A

Q. What experimental models are commonly used to evaluate the anti-proliferative effects of Azaindole derivative 2 in hepatocellular carcinoma (HCC)?

Methodological Answer: In vitro models typically employ HCC cell lines (e.g., HEPG2, SNU-398) treated with this compound at concentrations ranging from 2–20 μM. Proliferation is assessed via MTT assays or flow cytometry, with dose-dependent inhibition observed at ≥8 μM. Ki67 and PCNA expression levels are quantified via Western blot or immunofluorescence to confirm anti-proliferative effects . For in vivo validation, xenograft mouse models are used, with tumor volume measurements and post-treatment KIFC1 expression analysis via qPCR and immunohistochemistry .

Q. How is the mechanism of action (MOA) of this compound investigated in cancer research?

Methodological Answer: The MOA is studied through target validation assays. For example, KIFC1 (kinesin family member C1) knockdown via siRNA is performed to confirm its role in this compound-mediated proliferation inhibition. mRNA and protein expression levels of KIFC1 are measured using qPCR and Western blot in treated vs. untreated cells. Functional assays, such as microtubule polymerization tests, are combined with structural analyses (e.g., X-ray crystallography of derivative 2 bound to MAP4K1) to elucidate binding interactions .

Q. What statistical methods are recommended to validate the significance of this compound's effects in preclinical studies?

Methodological Answer: Data should be presented as mean ± SEM, with significance determined via Student’s t-test (for two groups) or ANOVA (for multiple groups). Dose-response curves are analyzed using nonlinear regression models (e.g., GraphPad Prism). For cell cycle analysis, flow cytometry data are quantified with software like FlowJo, and histograms are compared using Kolmogorov-Smirnov tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models or cell lines?

Methodological Answer: Contradictions may arise from differential target expression (e.g., KIFC1 levels vary between cell lines). To address this:

  • Perform RNA sequencing or proteomic profiling to identify baseline KIFC1 expression.
  • Use isogenic cell lines with CRISPR-mediated KIFC1 knockout to isolate its role.
  • Validate findings with orthogonal assays (e.g., microtubule dynamics via live-cell imaging vs. endpoint Western blot) .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

Methodological Answer: Structural optimization involves:

  • Introducing solubilizing groups (e.g., PEGylation) to enhance bioavailability.
  • Conducting metabolic stability assays in liver microsomes to identify vulnerable sites for modification.
  • Performing in vivo PK studies in rodents, measuring plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS. Co-administration with cytochrome P450 inhibitors can assess metabolic pathways .

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what assays confirm this?

Methodological Answer: Derivative 2’s ability to bypass MDR is tested using resistant cell lines (e.g., P-gp overexpressing models). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) evaluates P-gp inhibition. Cell cycle analysis (G2/M arrest) and apoptosis assays (Annexin V/PI staining) confirm cytostatic effects independent of common resistance mechanisms. Comparative studies with taxanes or vinca alkaloids highlight mechanistic differences .

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